N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a methoxyphenyl group attached to one of the nitrogen atoms in the triazole ring, and a butyl group and a carboxamide group attached to the carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-methoxyphenyl derivative with a butyl derivative in the presence of a suitable catalyst . The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a methoxyphenyl group, a butyl group, and a carboxamide group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
As an organic compound containing a triazole ring, this compound could potentially participate in a variety of chemical reactions. These could include reactions with electrophiles or nucleophiles, redox reactions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and others .Scientific Research Applications
Synthesis and Pharmaceutical Application
- Anticancer Activity : A study focused on the design, synthesis, cytotoxicity, and molecular docking of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives. These compounds were evaluated for their anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231, revealing that certain derivatives exhibited promising cytotoxicity, which suggests potential pharmaceutical applications in cancer treatment (Shinde et al., 2022).
Organic Synthesis
- Catalytic Activity : Research on Palladium(II) complexes with triazole-based N-heterocyclic carbene ligands highlighted their synthesis, structure, and catalytic performance. These complexes, featuring variations of the triazole ring, showed excellent activity in cross-coupling reactions, which is critical for developing new synthetic pathways and materials (Turek et al., 2014).
Antimicrobial Properties
- Antimicrobial Studies : The synthesis and evaluation of antimicrobial activities of some new 1,2,4-triazole derivatives, including those structurally related to N-butyl-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, demonstrated that these compounds possess moderate to good activities against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
- Materials Protection : A study on the corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in hydrochloric acid medium revealed that the compound significantly inhibits acidic corrosion, which has implications for protecting industrial materials. The research provides insights into the mechanisms of corrosion inhibition and the development of new corrosion inhibitors (Bentiss et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-butyl-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-5-10-16-15(20)14-11(2)19(18-17-14)12-6-8-13(21-3)9-7-12/h6-9H,4-5,10H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBIHIIEIGUBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.